Rifamdin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

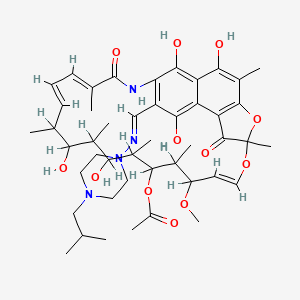

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSUGVLLJCTQA-PGNJPLJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-17-2 |

Source

|

| Record name | Rifamdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Rifampicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a semi-synthetic derivative of rifamycin, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] Its potent bactericidal activity stems from its specific inhibition of bacterial DNA-dependent RNA polymerase.[2][3] A thorough understanding of its complex chemical structure and the roles of its various functional groups is paramount for researchers in infectious diseases, medicinal chemists, and professionals involved in the development of new anti-tuberculosis agents. This guide provides a detailed technical overview of the molecular architecture of rifampicin, its key functional groups, and the experimental protocols used for its structural characterization.

Chemical Structure and Functional Groups

Rifampicin is a complex macrocyclic antibiotic belonging to the ansamycin class. Its structure is characterized by a naphthoquinone chromophore spanned by a long aliphatic ansa chain.[4]

Molecular Formula: C₄₃H₅₈N₄O₁₂[1]

IUPAC Name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[1]

The key functional groups contributing to its chemical properties and biological activity are:

-

Naphthoquinone Core: This aromatic core is responsible for the characteristic red-orange color of rifampicin and is essential for its interaction with the RNA polymerase.

-

Ansa Chain: This long aliphatic bridge contains several chiral centers and functional groups, including hydroxyl, methoxy, and acetate moieties, which are crucial for the correct three-dimensional conformation and binding affinity.

-

Hydroxyl Groups: Rifampicin possesses multiple hydroxyl groups, with those at positions C21 and C23 of the ansa chain being particularly critical for hydrogen bonding interactions with the RNA polymerase active site.[4]

-

Piperazinyl Iminomethyl Group: This side chain at C3 is a defining feature of rifampicin and contributes to its pharmacokinetic properties and potency.

-

Acetate Group: Located at C25 on the ansa chain, this group also influences the molecule's solubility and binding characteristics.

Quantitative Structural and Spectral Data

Precise quantitative data from crystallographic and spectroscopic analyses provide a deeper understanding of rifampicin's molecular geometry and electronic properties.

Crystallographic Data

The crystal structure of rifampicin has been determined by X-ray diffraction. The following table summarizes the unit cell parameters for one of its anhydrous polymorphic forms.[1][5]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | C 1 2 1 | 25.8844 | 14.2964 | 14.2795 | 90 | 122.98 | 90 |

Data obtained from X-ray crystallography of anhydrous rifampicin form I.[1]

Table 1: Unit Cell Parameters of Anhydrous Rifampicin (Form I).

A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. A representative selection of these parameters is presented in the figure below.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of rifampicin in solution. The chemical shifts provide information about the electronic environment of each nucleus.

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 0.5 - 13.5 | Protons on the ansa chain, naphthoquinone core, methyl groups, and piperazine moiety. |

| ¹³C | 10 - 190 | Carbons of the ansa chain, naphthoquinone core, carbonyls, and piperazine ring. |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.[6][7]

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Rifampicin.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of rifampicin, aiding in its identification and the characterization of its metabolites.

| Ion | m/z |

| Parent Ion [M+H]⁺ | 823.4 - 823.5 |

| Major Fragment Ion | 791.4 - 791.757 |

Data obtained from positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8][9][10]

Table 3: Key Mass-to-Charge Ratios (m/z) for Rifampicin in Mass Spectrometry.

Experimental Protocols

The structural and functional characterization of rifampicin relies on a suite of sophisticated analytical techniques. This section outlines the general methodologies for key experiments.

X-ray Crystallography

The determination of the three-dimensional structure of rifampicin in its crystalline form is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystallization: High-purity rifampicin is dissolved in a suitable solvent system (e.g., acetone-water).[11] Crystals are grown through controlled evaporation or cooling of the saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the structure of rifampicin in solution.

Methodology:

-

Sample Preparation: A small amount of rifampicin is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.[6][7]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to assign the resonances to specific atoms within the rifampicin molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation of rifampicin.

Methodology:

-

Sample Introduction and Ionization: A solution of rifampicin is introduced into the mass spectrometer, typically using liquid chromatography (LC) for separation from other components. Electrospray ionization (ESI) is a common method for generating gas-phase ions of rifampicin.[8][13][14][15]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): For structural elucidation, the parent ion of rifampicin (m/z 823.5) can be selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.[8][10]

Rifampicin-RNA Polymerase Interaction

The therapeutic effect of rifampicin is a direct result of its high-affinity binding to the β-subunit of bacterial RNA polymerase (RNAP), encoded by the rpoB gene.[2][4] This interaction sterically blocks the path of the elongating RNA transcript, preventing RNA synthesis beyond a length of 2-3 nucleotides.[16]

The binding pocket for rifampicin is located deep within the DNA/RNA channel of the RNAP β-subunit.[17] Several key amino acid residues within this pocket form crucial hydrogen bonds and van der Waals interactions with the rifampicin molecule. The hydroxyl groups at C21 and C23 of the ansa chain are particularly important for forming hydrogen bonds with the protein.[4]

The following diagram illustrates the key interactions between rifampicin and the amino acid residues in the RNA polymerase binding site.

Caption: Rifampicin binding to the RNA polymerase β-subunit.

This detailed understanding of the chemical structure of rifampicin and its interactions with its molecular target is crucial for addressing the challenge of drug resistance and for the rational design of new, more effective antitubercular agents.

References

- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rifampicin | 13292-46-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. CN103772413A - Preparation method of rifampicin II crystal form - Google Patents [patents.google.com]

- 12. icdd.com [icdd.com]

- 13. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Gauntlet: A Technical Guide to the Mechanism of Rifampicin's Action on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by targeting a fundamental process in the bacterial cell: transcription. This in-depth technical guide elucidates the molecular mechanism of rifampicin's action on bacterial DNA-dependent RNA polymerase (RNAP). We will delve into the structural basis of its inhibitory action, the kinetics of this interaction, and the genetic underpinnings of resistance. This guide also provides detailed experimental protocols for studying this crucial antibiotic-target interaction, aimed at facilitating further research and the development of novel therapeutics to combat the growing threat of antibiotic resistance.

The Core Mechanism: Steric Occlusion of the Nascent RNA Exit Pathway

Rifampicin's primary mechanism of action is the specific inhibition of bacterial RNA polymerase. It achieves this not by preventing the initial binding of RNAP to promoter DNA or the formation of the open promoter complex, but by physically obstructing the path of the elongating RNA transcript.

Rifampicin binds to a highly conserved pocket on the β subunit of the bacterial RNAP, encoded by the rpoB gene. This binding site is strategically located within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[1][2] Once bound, rifampicin allows the synthesis of a short RNA transcript of only 2-3 nucleotides. However, as the nascent RNA chain attempts to extend beyond this length, it sterically clashes with the bound rifampicin molecule.[1][3] This clash prevents further translocation of the RNA-DNA hybrid, leading to the abortive release of the short RNA product and halting productive transcription initiation.[3][4] Importantly, rifampicin is not effective against RNAP that is already in the elongation phase, as the growing RNA chain blocks the rifampicin binding site.

Signaling Pathway of Rifampicin Inhibition

Caption: Rifampicin binds to the RNAP β subunit, blocking the nascent RNA exit channel.

Quantitative Analysis of Rifampicin-RNAP Interaction

The interaction between rifampicin and bacterial RNA polymerase is characterized by high affinity and specific kinetic parameters. These quantitative measures are crucial for understanding the potency of the drug and the impact of resistance mutations.

| Parameter | Organism/Enzyme | Value | Reference(s) |

| Binding Constant (Kd) | Escherichia coli RNAP | ≤ 3 x 10-9 M | [5] |

| Escherichia coli RNAP | 1-2 x 10-9 M | [5] | |

| 50% Effective Concentration (EC50) | Escherichia coli RNAP | ~20 nM | [6] |

| IC50 (Wild-Type) | Escherichia coli RNAP | < 0.005 µM | [7] |

| Mycobacterium tuberculosis RNAP | < 0.1 µg/ml | [8] | |

| IC50 (Resistant Mutants) | E. coli RNAP (D516V) | 398 (±118) µM | [7] |

| E. coli RNAP (H526Y) | ≥ 2000 µM | [7] | |

| E. coli RNAP (S531L) | 1.1 (±0.2) µM | [7] | |

| M. tuberculosis RNAP (S450L) | > 100 µg/ml | [8] | |

| Dissociation Rate Constants (koff) | E. coli RNAP Complex | 1.7 x 10-3 s-1 and 1.5 x 10-4 s-1 (biphasic) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of rifampicin.

Purification of E. coli RNA Polymerase Holoenzyme

A highly purified and active RNAP holoenzyme is essential for in vitro studies. This protocol is adapted for the purification of recombinantly expressed E. coli RNAP.

Workflow for RNAP Purification

Caption: Workflow for the purification of recombinant E. coli RNA polymerase.

Materials:

-

E. coli strain BL21(DE3) transformed with a polycistronic vector (e.g., pVS10) for RNAP subunit expression with a His-tag on the β' subunit.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 1 mM PMSF, 10 mM NaCl.

-

Wash Buffer 1: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 20 mM imidazole.

-

Wash Buffer 2: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 60 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 7.9), 5% glycerol, 0.5 M NaCl, 250 mM imidazole.

-

Dialysis/Storage Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 50% glycerol.[7]

-

Ni-NTA Agarose resin.

Procedure:

-

Cell Culture and Induction: Grow transformed E. coli cells in LB medium with appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours.

-

Cell Lysis: Harvest cells by centrifugation (5,000 x g, 10 min, 4°C). Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of Wash Buffer 1.

-

Wash the column with 5 column volumes of Wash Buffer 2.

-

Elute the RNAP with 5 column volumes of Elution Buffer.

-

-

Dialysis and Storage: Dialyze the eluted fractions against Dialysis/Storage Buffer overnight at 4°C. Determine the protein concentration and assess purity by SDS-PAGE. Store the purified enzyme at -80°C.

In Vitro Transcription Assays

This assay is used to assess the effect of rifampicin on the synthesis of full-length transcripts from a linearized DNA template.

Materials:

-

Purified RNAP holoenzyme.

-

Linearized DNA template with a known promoter (e.g., T7A1 promoter).

-

10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 100 mM MgCl2, 10 mM DTT, 1 mg/ml BSA.

-

NTP mix: 2 mM each of ATP, GTP, CTP, and 0.1 mM UTP.

-

[α-32P]UTP (10 mCi/ml).

-

Rifampicin stock solution.

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

Procedure:

-

Reaction Setup: In a microfuge tube, assemble the following reaction on ice:

-

2 µl 10x Transcription Buffer

-

100-200 ng linearized DNA template

-

1 µl NTP mix

-

1 µl [α-32P]UTP

-

Varying concentrations of rifampicin (or DMSO as a control)

-

Nuclease-free water to a final volume of 18 µl.

-

-

Initiation: Add 2 µl of diluted RNAP holoenzyme (e.g., 50 nM final concentration).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 20 µl of Stop Solution.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the transcripts by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.

This assay specifically measures the production of short, abortive transcripts in the presence of rifampicin.

Materials:

-

Purified RNAP holoenzyme.

-

DNA template containing a strong promoter (e.g., lacUV5).

-

10x Transcription Buffer (as above).

-

Initiating NTP (e.g., ATP or GTP) and the next NTP in the sequence, one of which is radiolabeled (e.g., [γ-32P]ATP or [α-32P]UTP).

-

Rifampicin stock solution.

-

Stop Solution (as above).

Procedure:

-

Open Complex Formation: Incubate RNAP holoenzyme (50 nM) with the DNA template (10 nM) in 1x Transcription Buffer at 37°C for 15 minutes.

-

Initiation Reaction: Add the initiating and subsequent radiolabeled NTPs (e.g., 100 µM ATP and 10 µM [α-32P]UTP) and varying concentrations of rifampicin.

-

Incubation: Incubate at 37°C for 10-15 minutes.

-

Termination and Analysis: Stop the reaction with Stop Solution and analyze the products on a high-percentage (e.g., 20-25%) denaturing polyacrylamide gel followed by autoradiography.

Structural Analysis

This technique provides high-resolution structural information of the rifampicin binding pocket.

Workflow for X-ray Crystallography

Caption: General workflow for determining the crystal structure of an RNAP-rifampicin complex.

Procedure Outline:

-

Complex Formation: The RNAP-rifampicin complex can be formed either by co-crystallization (mixing RNAP and rifampicin before crystallization) or by soaking pre-formed RNAP crystals in a solution containing rifampicin. For Thermus aquaticus RNAP, soaking has been successfully used.[10]

-

Crystallization: Crystals of the complex are grown, typically by vapor diffusion in hanging or sitting drops, by mixing the complex solution with a precipitant solution. Crystallization conditions for E. coli RNAP holoenzyme have been reported as 0.1 M HEPES-HCl (pH 7.0), 0.2 M calcium acetate, and ~15% PEG400.[11]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known RNAP structure as a model, followed by model building and refinement.

Cryo-EM is a powerful technique for determining the structure of large, dynamic complexes like RNAP in a near-native state.

Procedure Outline:

-

Sample Preparation: A solution of the purified RNAP-rifampicin complex (typically at a concentration of 1-5 mg/ml) is applied to an EM grid.

-

Vitrification: The grid is blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample, preserving the complex in a near-native, hydrated state.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of images of individual RNAP-rifampicin particles is collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.

-

Model Building: An atomic model of the RNAP-rifampicin complex is built into the 3D density map.

Mechanism of Resistance

The primary mechanism of high-level resistance to rifampicin is the acquisition of mutations in the rpoB gene, which encodes the β subunit of RNAP.[6] These mutations are concentrated in an 81-bp region known as the Rifampicin Resistance-Determining Region (RRDR).[12][13] Mutations in the RRDR alter the amino acid residues that form the rifampicin binding pocket, thereby reducing the binding affinity of the drug.

Common Rifampicin Resistance Mutations in M. tuberculosis

-

Codon 531: Ser -> Leu (S531L) is the most frequent mutation, accounting for a significant proportion of clinical resistance.

-

Codon 526: His -> Tyr/Asp (H526Y/D)

-

Codon 516: Asp -> Val (D516V)

The structural consequences of these mutations vary. For example, the H526Y mutation introduces a bulky tyrosine residue that sterically hinders rifampicin binding. The S531L mutation leads to a disordering of the binding interface upon rifampicin binding, which reduces its affinity. The D516V mutation alters the electrostatic surface of the binding pocket.

Logical Relationship of Rifampicin Resistance

Caption: Mutations in the rpoB gene lead to reduced rifampicin binding and resistance.

Conclusion

Rifampicin's elegant mechanism of action, involving the steric obstruction of the nascent RNA exit channel in bacterial RNA polymerase, has made it a powerful therapeutic agent. However, the emergence of resistance through mutations in the rpoB gene poses a significant challenge. A thorough understanding of the molecular interactions, kinetics, and structural basis of both rifampicin's inhibitory action and the mechanisms of resistance is paramount for the development of new generations of antibiotics that can overcome these challenges. The experimental protocols detailed in this guide provide a framework for researchers to further probe this critical antibiotic-target interaction and contribute to the ongoing battle against antibiotic resistance.

References

- 1. Cryo-EM structure of Escherichia coli σ70 RNA polymerase and promoter DNA complex revealed a role of σ non-conserved region during the open complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Structural Studies of Eukaryotic RNA Polymerase I Using Cryo-Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the rpoB Mutations Causing Rifampin Resistance by Rapid Screening in Mycobacterium Tuberculosis in North-East of Iran - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Rifampin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampin, a cornerstone in the treatment of tuberculosis and other mycobacterial infections, represents a triumph of natural product chemistry and subsequent synthetic modification. This technical guide provides an in-depth exploration of the discovery of the parent rifamycin antibiotics, the intricate developmental pathway leading to rifampin, its mechanism of action, and the key experimental methodologies that defined its characterization.

Discovery and Historical Development

The journey to rifampin began in 1957 in the research laboratories of Dow-Lepetit in Milan, Italy. A team led by Piero Sensi and Maria Teresa Timbal was screening soil samples for new antibiotic-producing microorganisms. A soil sample from a pine grove in Saint-Raphaël on the French Riviera yielded a new species of actinomycete, initially named Streptomyces mediterranei and later reclassified as Nocardia mediterranei and then Amycolatopsis mediterranei. This microorganism was found to produce a complex of new antibiotics, which were named the rifamycins.

A peculiar finding was that the most abundant and stable component of this complex, rifamycin B, was practically inactive against bacteria.[1] However, it was observed that solutions of rifamycin B would gain antibacterial activity upon standing. This led to the discovery that rifamycin B transforms into the more active rifamycin SV (so-named for "Sviluppo," Italian for "development").[1] This transformation was a critical step in understanding the structure-activity relationships of the rifamycins.

The key breakthrough came with the goal of creating an orally active derivative. Through a systematic program of chemical modifications, the research team synthesized numerous derivatives of rifamycin SV.[1] This effort culminated in the synthesis of 3-formylrifamycin SV, a key intermediate. The condensation of this intermediate with N-amino-N'-methylpiperazine yielded the compound that would become known as rifampin.[1] After successful preclinical and clinical trials, rifampin was introduced for therapeutic use in 1968.[1]

Timeline of Key Events

| Year | Event | Reference(s) |

| 1957 | Isolation of Nocardia mediterranei from a soil sample in Saint-Raphaël, France. | [1] |

| 1959 | Discovery of the rifamycin antibiotic complex by Sensi and colleagues at Dow-Lepetit. | [1] |

| 1960s | Elucidation of the structure of rifamycin B and the discovery of its conversion to the active rifamycin SV. | [1] |

| 1966 | Synthesis of rifampin from 3-formylrifamycin SV and N-amino-N'-methylpiperazine. | [1] |

| 1968 | Introduction of rifampin for therapeutic use. | [1] |

Experimental Protocols

Production and Isolation of Rifamycin B

2.1.1. Fermentation Protocol

This protocol is a representative method for the production of rifamycin B via fermentation of Amycolatopsis mediterranei.

-

Microorganism: Amycolatopsis mediterranei (e.g., ATCC 13685).

-

Seed Culture Medium:

-

Glucose: 20 g/L

-

Soybean meal: 20 g/L

-

Yeast extract: 2 g/L

-

CaCO₃: 2 g/L

-

NaCl: 2 g/L

-

pH adjusted to 6.7-7.0.[2]

-

-

Production Medium:

-

Glucose: 140 g/L

-

Peanut meal: 25 g/L

-

Soybean meal: 10 g/L

-

(NH₄)₂SO₄: 9.6 g/L

-

CaCO₃: 11 g/L

-

MgSO₄·7H₂O: 1.0 g/L

-

KH₂PO₄: 1.0 g/L

-

Sodium diethyl barbiturate: 1.7 g/L

-

Propylene glycol: 10 mL/L

-

pH adjusted to 8.1.

-

-

Procedure:

-

Prepare a seed culture by inoculating the seed culture medium with a slant of A. mediterranei. Incubate at 28°C for 48-72 hours with shaking.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C with aeration and agitation for 96-120 hours.[3]

-

Monitor the fermentation for pH, glucose consumption, and rifamycin B production.

-

2.1.2. Extraction and Purification of Rifamycin B

This protocol outlines a general procedure for the extraction and purification of rifamycin B from the fermentation broth.

-

Reagents and Solvents:

-

Procedure:

-

At the end of the fermentation, filter the broth to remove the mycelia.

-

Adjust the pH of the filtrate to 2.0 with hydrochloric acid.[2]

-

Extract the acidified filtrate with an equal volume of butyl acetate or chloroform. Repeat the extraction to maximize recovery.[2][4]

-

Combine the organic extracts and back-extract with a phosphate buffer at pH 7.0-7.5. Rifamycin B will move into the aqueous phase.[3]

-

Acidify the aqueous phase again to pH 2.0 and re-extract with ethyl acetate.

-

Concentrate the ethyl acetate solution under reduced pressure to crystallize the rifamycin B.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Chemical Synthesis of Rifampin

The synthesis of rifampin is a multi-step process starting from rifamycin B.

2.2.1. Conversion of Rifamycin B to Rifamycin S

Rifamycin B is first converted to Rifamycin S via an oxidative process. This can be achieved by aeration of a solution of rifamycin B.

2.2.2. Synthesis of 3-Formylrifamycin SV

This protocol describes the synthesis of the key intermediate, 3-formylrifamycin SV, from rifamycin S.

-

Reagents:

-

Rifamycin S

-

Secondary amine (e.g., piperidine)

-

Formaldehyde

-

An oxidizing agent (e.g., manganese dioxide) or acid hydrolysis of a 3-aminomethyl intermediate.[5]

-

-

Procedure (Representative):

-

A Mannich reaction is performed between rifamycin S, formaldehyde, and a secondary amine like piperidine to form a 3-aminomethylrifamycin S derivative.[5]

-

This intermediate is then treated with an acid in the presence of water to hydrolyze the aminomethyl group to a formyl group, yielding 3-formylrifamycin SV.[5]

-

2.2.3. Synthesis of N-amino-N'-methylpiperazine

This is a representative protocol for the synthesis of the second key reactant.

-

Starting Material: 1-methyl-4-nitrosopiperazine.

-

Reagents:

-

Zinc powder

-

Ammonium chloride

-

Water

-

Carbon dioxide[6]

-

-

Procedure:

-

A solution of 1-methyl-4-nitrosopiperazine in water is placed in an autoclave.

-

Ammonium chloride is added, and the system is charged with carbon dioxide.

-

The mixture is heated to 35°C, and zinc powder is added in portions.[6]

-

The reaction is maintained at 35°C under a pressure of 0.2 MPa.[6]

-

After the reaction is complete, the zinc carbonate is filtered off.

-

The filtrate is concentrated, and the product is purified by vacuum distillation.[6]

-

2.2.4. Condensation to form Rifampin

This final step involves the condensation of the two key intermediates.

-

Reactants:

-

3-formylrifamycin SV

-

N-amino-N'-methylpiperazine

-

-

Solvent: Tetrahydrofuran or other inert organic solvent.[7]

-

Procedure:

-

Dissolve 3-formylrifamycin SV in tetrahydrofuran.

-

Add a slight molar excess of N-amino-N'-methylpiperazine to the solution at room temperature.[7]

-

The reaction is typically complete within 30 minutes.[7]

-

The solvent is evaporated, and the resulting rifampin is purified by crystallization from a suitable solvent such as ethyl acetate.[7]

-

Mechanism of Action

Rifampin exerts its bactericidal effect by specifically inhibiting the bacterial DNA-dependent RNA polymerase (RNAP). It has a very high affinity for the prokaryotic enzyme but does not significantly affect its mammalian counterpart, which accounts for its selective toxicity.

The binding site for rifampin is located in a pocket on the β-subunit of the RNAP, deep within the DNA/RNA channel. The binding of rifampin does not prevent the initiation of transcription but rather blocks the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides. This is due to a steric hindrance mechanism, where the bulky rifampin molecule physically obstructs the path of the growing RNA transcript, preventing its further extension. This leads to a halt in protein synthesis and ultimately bacterial cell death.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

Rifampin exhibits potent activity against a wide range of bacteria, particularly Gram-positive and mycobacteria. Its activity against Gram-negative bacteria is generally lower due to the presence of the outer membrane, which limits drug penetration.

| Organism | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | 0.005 - 0.2 | [8] |

| Staphylococcus aureus | 0.004 - 0.5 | |

| Streptococcus pyogenes | 0.004 - 0.06 | |

| Escherichia coli | 4 - 32 | [8] |

| Klebsiella pneumoniae | 8 - 64 | [8] |

| Pseudomonas aeruginosa | >128 | [8] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Early Clinical Trial Data for Tuberculosis

Early clinical trials were crucial in establishing the efficacy of rifampin in treating tuberculosis. A key metric in these trials is the Early Bactericidal Activity (EBA), which measures the rate of kill of M. tuberculosis in the sputum of patients during the first few days of treatment.

| Rifampin Dose | Mean 2-day EBA (log₁₀ CFU/mL/day) | Reference(s) |

| 10 mg/kg | 0.221 | [9] |

| 15 mg/kg | ~0.35 | [10] |

| 20 mg/kg | 0.439 | [9] |

Note: EBA can be influenced by various factors including the patient population and the specific trial design.

Visualizations

Rifampin Synthesis Workflow

Conclusion

The discovery and development of rifampin is a landmark achievement in medicinal chemistry and microbiology. From its origins as an inactive natural product to its optimization as a potent, orally active antibiotic, the story of rifampin highlights the power of systematic scientific investigation. Its unique mechanism of action continues to make it an indispensable tool in the global fight against tuberculosis. Further research into rifamycin derivatives and combination therapies remains an active and important area of drug development.

References

- 1. old.sharjah.ac.ae [old.sharjah.ac.ae]

- 2. benchchem.com [benchchem.com]

- 3. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]

- 4. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]

- 6. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 7. CA1057748A - Piperazinylimino rifamycins - Google Patents [patents.google.com]

- 8. Sensitization of Gram-negative bacteria to rifampin and OAK combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early Bactericidal Activity of High-Dose Rifampin in Patients with Pulmonary Tuberculosis Evidenced by Positive Sputum Smears - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

Spectroscopic Analysis of Rifampicin: A Technical Guide for Structural Elucidation

This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and analysis of rifampicin. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and interpretative principles of UV-Visible, Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry as applied to this essential antibiotic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of rifampicin and for confirming the presence of its chromophoric structure. The characteristic color of rifampicin results in strong absorption in the visible region, while its complex aromatic structure leads to absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Based on solubility studies, analytical grade methanol or a mixture of phosphate buffer and ethanol is commonly selected as the solvent.[1][2][3]

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of rifampicin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and make up the volume to the mark to obtain a concentration of 1000 µg/mL.[2]

-

Working Standard Solution: From the stock solution, perform serial dilutions to obtain a working concentration, typically 10 µg/mL.[2][4]

-

Spectrophotometric Analysis: Calibrate a double-beam UV-Visible spectrophotometer using the selected solvent as a blank. Scan the working standard solution over a wavelength range of 200–800 nm.[2]

-

Determination of λmax: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Quantitative Data: UV-Vis Spectroscopy

The absorption spectrum of rifampicin exhibits two primary maxima, which are crucial for its identification and quantification.

| Wavelength (λmax) | Region | Solvent System | Reference(s) |

| 335 - 337 nm | UV | Methanol, Ethanol, Phosphate Buffer/Ethanol | [1][2][4][5] |

| 470 - 475 nm | Visible | Methanol, Phosphate Buffer (pH 7.0) | [3][5][6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the rifampicin molecule. The complex structure of rifampicin results in a unique infrared spectrum that serves as a molecular fingerprint.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: Utilize a Fourier-Transform Infrared spectrometer, such as an Agilent Cary 630 or similar instrument.

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique or by creating a potassium bromide (KBr) pellet. For the KBr method, mix a small amount of the rifampicin sample with dry KBr powder and compress it into a thin, transparent disk.

-

Data Acquisition: Place the sample in the spectrometer's sample holder. Acquire the spectrum in the mid-IR range, typically from 4000 cm⁻¹ to 500 cm⁻¹, with a resolution of 4 cm⁻¹.[7][8]

-

Data Analysis: Process the resulting interferogram using Fourier transformation to obtain the infrared spectrum. Identify and label the characteristic absorption bands corresponding to specific functional groups.

Quantitative Data: FT-IR Spectroscopy

The FT-IR spectrum of rifampicin shows numerous absorption bands. The most characteristic peaks are summarized below. Note that slight variations in peak positions can occur depending on the sample preparation and the polymorphic form of the drug.[8]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| ~3472-3482 cm⁻¹ | O-H and N-H stretching | [1][7] |

| ~2980-2894 cm⁻¹ | C-H stretching (aliphatic) | [1][7] |

| ~1710-1734 cm⁻¹ | C=O stretching (acetyl group) | [7][8][9] |

| ~1629-1643 cm⁻¹ | C=O stretching (furanone group) | [1][7][8] |

| ~1560-1566 cm⁻¹ | C=O stretching (amide) and C=C stretching | [7][9] |

| ~1478 cm⁻¹ | C=C stretching (aromatic) | [1] |

| ~1379 cm⁻¹ | C-H bending (CH₂) | [1] |

| ~1059 cm⁻¹ | C-O stretching | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is the most powerful method for the complete structural elucidation of rifampicin in solution. Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the rifampicin sample in a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as rifampicin's solubility can be limited in others like D₂O.[11]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Acquisition (for full assignment): To fully assign the complex structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.[10]

-

Data Processing: Process the acquired data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation

The ¹H and ¹³C NMR spectra of rifampicin are highly complex due to the large number of distinct protons and carbons in its structure.[12][13]

-

¹H NMR: The spectrum shows a wide dispersion of signals, including aromatic protons, vinyl protons on the ansa chain, multiple methyl group singlets, and complex multiplets for the aliphatic protons. The signals related to the piperazine ring are particularly important for confirming the side-chain structure.[11]

-

¹³C NMR: The spectrum confirms the presence of various carbon environments, including carbonyls (from amides, esters, ketones), aromatic and olefinic carbons, and numerous aliphatic carbons.

-

2D NMR: Analysis of 2D spectra allows for the connection of protons to their directly attached carbons (HSQC) and the tracing of correlations over multiple bonds (COSY, HMBC), which is the definitive method for piecing together the molecular structure and confirming atom connectivity.[10]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of rifampicin and for obtaining structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique used for both the identification and highly sensitive quantification of rifampicin in complex matrices like human plasma.[14][15][16]

Experimental Protocol: LC-MS/MS

-

Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step is typically required. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[14]

-

Chromatographic Separation: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). Use a mobile phase, often a gradient mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid, to achieve chromatographic separation.[15][17]

-

Mass Spectrometric Analysis: The eluent from the HPLC is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operated in positive ion mode.

-

MS Scan (Full Scan): In the first quadrupole, perform a full scan to identify the protonated molecular ion [M+H]⁺ of rifampicin.

-

MS/MS Scan (Product Ion Scan): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) in the collision cell. Scan the resulting fragment ions (product ions) in the third quadrupole. This process confirms the identity of the molecule and is used for quantification in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data: Mass Spectrometry

The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.

| Ion Type | m/z Value | Description | Reference(s) |

| Parent Ion [M+H]⁺ | ~823.4 - 823.6 | Protonated molecular ion of rifampicin. | [15][17][18] |

| Product Ion | ~791.7 | A major fragment ion, often used as the quantifier in MS/MS.[17][18] | |

| Product Ion | ~397 - 399 | A significant fragment ion observed in some MS/MS experiments.[19] | |

| Product Ion | ~163.1 | A smaller fragment ion, sometimes used as a quantifier.[15] | |

| Product Ion | ~107.1 | A smaller fragment ion, sometimes used as a qualifier.[15] |

Workflow and Visualization

The structural elucidation of rifampicin is a systematic process where the results from each spectroscopic technique provide complementary information.

Caption: General workflow for the spectroscopic analysis of rifampicin.

Mass spectrometry, particularly tandem MS (MS/MS), is crucial for confirming the structure by analyzing fragmentation patterns.

Caption: Simplified schematic of the MS/MS process for rifampicin analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. ajpamc.com [ajpamc.com]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. ijtsrd.com [ijtsrd.com]

- 5. Simultaneous Spectrophotometric Determination of Rifampicin, Isoniazid and Pyrazinamide in a Single Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Structure identification of rifampicin N-oxide [pubmed.ncbi.nlm.nih.gov]

- 13. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo investigation of metabolic fate of rifampicin using an optimized sample preparation approach and modern tools of liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijper.org [ijper.org]

- 18. researchgate.net [researchgate.net]

- 19. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]

Rifampicin's Molecular Foothold: An In-depth Technical Guide to its Binding Site on the Bacterial RNA Polymerase β-Subunit (rpoB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides a comprehensive examination of the Rifampicin binding site located on the β-subunit of RNAP, encoded by the rpoB gene. Through a detailed presentation of quantitative binding data, experimental methodologies, and visual representations of molecular interactions and resistance mechanisms, this document serves as a critical resource for researchers engaged in antibacterial drug discovery and the study of antibiotic resistance.

The Rifampicin Binding Site: A Steric Obstacle to Transcription

Rifampicin specifically inhibits bacterial RNA polymerase by binding to a well-defined pocket on the β-subunit (RpoB). This binding site is strategically located deep within the DNA/RNA channel, approximately 12 Å away from the RNAP active site.[1][2][3] The binding of Rifampicin does not prevent the initial formation of the transcription bubble or the synthesis of the first few phosphodiester bonds. Instead, it physically obstructs the path of the elongating RNA transcript when it reaches a length of 2 to 3 nucleotides, thereby preventing further elongation and effectively halting transcription.[1][3][4] This steric hindrance mechanism is the basis of Rifampicin's potent antibacterial activity.

The binding of Rifampicin to RNAP is a high-affinity interaction. For the core and holoenzyme of Escherichia coli, the apparent dissociation constant (Kd) is approximately 3 x 10-9 M.[5] The interaction is characterized by a rapid initial binding followed by a slower isomerization of the drug-enzyme complex.[5]

Quantitative Analysis of Rifampicin-rpoB Interaction

The affinity of Rifampicin for the rpoB subunit is a critical determinant of its efficacy. This interaction can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the minimum inhibitory concentration (MIC). Mutations within the rpoB gene, particularly in the Rifampicin Resistance-Determining Region (RRDR), can significantly alter these values, leading to clinical resistance.

Table 1: In Vitro Inhibition of RNA Polymerase by Rifampicin

| Organism | RNAP Genotype | IC50 (µM) | Reference |

| Escherichia coli | Wild-type | < 0.005 | [6] |

| Escherichia coli | D516V mutant | 398 (±118) | [6] |

| Escherichia coli | H526Y mutant | ≥ 2000 | [6] |

| Escherichia coli | S531L mutant | 263 (±26) | [6] |

| Mycobacterium tuberculosis | Wild-type | < 0.005 | [6] |

| Mycobacterium tuberculosis | D435V mutant | 880 (±176) | [6] |

| Mycobacterium tuberculosis | H445Y mutant | > 2000 | [6] |

| Mycobacterium tuberculosis | S450L mutant | 430 (±110) | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Rifampicin for Mycobacterium tuberculosis Clinical Isolates with Various rpoB Mutations

| rpoB Mutation | MIC Range (µg/mL) | Resistance Level | Reference |

| Wild-type | ≤ 0.25 | Susceptible | [7] |

| L430P | 0.25 - 1.0 | Low-level | [7] |

| D435Y | 0.25 - 1.0 | Low-level | [7] |

| H445D | ≥ 128 | High-level | [4] |

| H445Y | ≥ 128 | High-level | [4] |

| H445R | ≥ 128 | High-level | [4] |

| S450L | ≥ 128 | High-level | [4] |

| I491F | 0.25 - 1.0 | Low-level | [7] |

Table 3: Binding Affinity and Energy of Rifampicin to M. tuberculosis rpoB

| rpoB Genotype | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |

| Wild-type | -4.96 | 231.21 | [8] |

| S450L mutant | +8.38 | Not predicted | [8] |

| H445Y mutant | +3.91 | Not predicted | [8] |

Experimental Protocols

In Vitro Transcription Assay for IC50 Determination

This assay measures the inhibitory effect of Rifampicin on RNAP activity.

-

Reaction Setup:

-

Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT), a DNA template with a known promoter, and the four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

-

Add purified RNAP holoenzyme to the reaction mixture.

-

-

Inhibition:

-

Prepare serial dilutions of Rifampicin.

-

Add the different concentrations of Rifampicin to the transcription reactions.

-

-

Transcription Initiation and Elongation:

-

Incubate the reactions at 37°C to allow for transcription to occur.

-

-

Termination and Analysis:

-

Stop the reactions by adding a stop solution (e.g., formamide containing loading dyes).

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

-

-

Data Analysis:

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Prepare a standardized suspension of the bacterial strain to be tested (e.g., Mycobacterium tuberculosis) in a suitable broth.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of Rifampicin in a 96-well microplate containing growth medium.

-

-

Inoculation:

-

Inoculate each well with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microplate under appropriate conditions (e.g., 37°C for M. tuberculosis) for a specified period.

-

-

Reading Results:

X-ray Crystallography of the RNAP-Rifampicin Complex

This technique provides a high-resolution three-dimensional structure of the binding interaction.

-

Protein Expression and Purification:

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salts.

-

For the RNAP-Rifampicin complex, crystals can be obtained by co-crystallization or by soaking pre-formed RNAP crystals in a solution containing Rifampicin.[17][18]

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods like molecular replacement, using a known RNAP structure as a model.

-

Build an atomic model of the RNAP-Rifampicin complex into the electron density map and refine the model to improve its fit to the experimental data.[3]

-

Cryo-Electron Microscopy (Cryo-EM) of the RNAP-Rifampicin Complex

Cryo-EM is used to determine the structure of large macromolecular complexes in a near-native state.

-

Sample Preparation:

-

Data Collection:

-

Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

-

Collect a large number of images of the randomly oriented particles.

-

-

Image Processing and 3D Reconstruction:

-

Model Building and Refinement:

-

Fit an atomic model of RNAP and Rifampicin into the cryo-EM density map and refine the model.

-

Visualizing Molecular Interactions and Resistance

Rifampicin Binding and Mechanism of Action

The following diagram illustrates the binding of Rifampicin to the rpoB subunit and its mechanism of inhibiting transcription elongation.

Caption: Rifampicin binds to the rpoB subunit within the DNA/RNA channel, sterically blocking the elongating RNA transcript.

Development of Rifampicin Resistance

Mutations in the rpoB gene are the primary mechanism of Rifampicin resistance. The following workflow illustrates this process.

Caption: Spontaneous mutations in the rpoB gene, under the selective pressure of Rifampicin, lead to resistance.

Experimental Workflow for Structural Analysis

The determination of the three-dimensional structure of the RNAP-Rifampicin complex involves a multi-step process.

Caption: Workflow for determining the 3D structure of the RNAP-Rifampicin complex using X-ray crystallography or Cryo-EM.

Conclusion

A thorough understanding of the Rifampicin binding site on the rpoB subunit is paramount for addressing the challenge of antibiotic resistance. The quantitative data, detailed experimental protocols, and visual models presented in this guide offer a foundational resource for the rational design of novel Rifampicin analogs and other antibacterial agents that can overcome existing resistance mechanisms. Future research should continue to explore the structural and functional consequences of emerging rpoB mutations to stay ahead in the ongoing battle against drug-resistant bacteria.

References

- 1. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Understanding Rifampicin Resistance in Tuberculosis through a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 16. Purification of bacterial RNA polymerase: tools and protocols. | Semantic Scholar [semanticscholar.org]

- 17. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 21. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacological Properties of Rifampicin and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, belongs to the ansamycin class of antibiotics. Its potent bactericidal activity stems from the specific inhibition of bacterial DNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of the pharmacological properties of rifampicin and its key derivatives, including rifabutin, rifapentine, and rifaximin. We delve into their mechanism of action, pharmacokinetic and pharmacodynamic profiles, mechanisms of resistance, and significant drug-drug interactions. This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of key pathways and workflows to facilitate further investigation and innovation in this critical area of antimicrobial therapy.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of rifampicin and its derivatives is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1][2][3] By binding to a specific pocket on the β-subunit, rifamycins physically block the path of the elongating RNA chain, preventing transcription initiation and elongation.[3][4] This inhibition is highly specific to prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes, which accounts for its therapeutic index.[3]

The binding of rifampicin to RNAP is a stable interaction, effectively halting the synthesis of essential bacterial proteins and leading to cell death.[2] Resistance to rifamycins primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the binding site, reducing the affinity of the drug for its target.[5]

Pharmacokinetic Properties

The clinical efficacy of rifamycins is significantly influenced by their pharmacokinetic profiles, which exhibit notable differences among the derivatives. Key parameters include absorption, distribution, metabolism, and excretion. A critical characteristic of rifampicin is its ability to induce its own metabolism (autoinduction), primarily through the activation of pregnane X receptor (PXR), leading to increased expression of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][7] This autoinduction results in a decreased half-life and systemic exposure upon repeated administration.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for rifampicin and its major derivatives.

| Drug | Oral Bioavailability (%) | Tmax (hours) | Cmax (mg/L) | Half-life (hours) | Protein Binding (%) |

| Rifampicin | 90-95[8] | 2-4[8] | 8-24[8] | 2-5 (decreases with autoinduction)[8] | ~80[8] |

| Rifabutin | ~20 | 2-4 | 0.4-0.7 | 32-67 | ~85 |

| Rifapentine | ~70 | 5-6 | 15 | 13-14 | >97[9] |

| Rifaximin | <0.4 | ~0.4 | <0.004 | 2-5 | ~67 |

Note: Values are approximate and can vary based on patient factors and study design.

Drug-Drug Interactions: CYP450 and P-glycoprotein Induction

Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters, most notably CYP3A4, CYP2C9, CYP2C19, and P-glycoprotein (P-gp).[10] This induction can significantly decrease the plasma concentrations and therapeutic efficacy of co-administered drugs that are substrates for these proteins. Rifabutin is a less potent inducer of CYP enzymes compared to rifampicin, while rifapentine's induction potential is intermediate.[9]

Pharmacodynamic Properties

The bactericidal activity of rifamycins is generally considered to be concentration-dependent.[11] The pharmacodynamic parameter most closely associated with efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[6] However, for rifampicin, the peak concentration (Cmax) to MIC ratio (Cmax/MIC) is also considered a critical determinant of its bactericidal effect.[11]

Comparative In Vitro Activity (MIC)

The following table provides a summary of the minimum inhibitory concentrations (MICs) of rifampicin and its derivatives against key bacterial pathogens. MIC values can vary depending on the specific strain and testing methodology.

| Organism | Rifampicin MIC (µg/mL) | Rifabutin MIC (µg/mL) | Rifapentine MIC (µg/mL) | Rifaximin MIC (µg/mL) |

| Mycobacterium tuberculosis | 0.06 - 0.25 | 0.015 - 0.06 | 0.03 - 0.12 | - |

| Staphylococcus aureus (MSSA) | 0.004 - 0.03 | 0.004 - 0.015 | 0.002 - 0.015 | 0.015 - 0.06 |

| Staphylococcus aureus (MRSA) | 0.008 - >128 | 0.008 - 64 | 0.004 - >128 | 0.03 - >128 |

| Escherichia coli | 4 - 32 | 8 - 64 | 4 - 32 | 16 - 128 |

Data compiled from multiple sources.[2][12][13]

Downstream Signaling Effects: Modulation of Host Immune Responses

Recent evidence suggests that rifampicin's pharmacological effects extend beyond direct antibacterial activity. It has been shown to modulate host inflammatory responses, notably by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][14][15] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. Rifampicin has been found to bind to myeloid differentiation protein 2 (MD-2), a co-receptor of TLR4, thereby inhibiting downstream signaling through the MyD88-dependent and TRIF-dependent pathways.[1][15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the pharmacological properties of rifampicin and its derivatives.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Methodology:

-

Prepare two-fold serial dilutions of the rifamycin compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria).

-

Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro RNA Polymerase Inhibition Assay

Methodology:

-

Purify bacterial RNA polymerase from the target organism.

-

Set up a transcription reaction mixture containing the purified RNAP, a DNA template with a known promoter, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), and reaction buffer.

-

Add varying concentrations of the rifamycin to the reaction mixtures. Include a no-drug control.

-

Initiate the transcription reaction by adding the DNA template or rNTPs.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the amount of radiolabeled rNTP incorporated into the RNA using scintillation counting or separate the RNA products by gel electrophoresis and visualize by autoradiography.

-

Calculate the IC50 value of the rifamycin, which is the concentration that inhibits 50% of the RNAP activity.

CYP3A4 Induction Assay in Human Hepatocytes

Methodology:

-

Culture primary human hepatocytes in a suitable medium.

-

Treat the hepatocytes with various concentrations of the rifamycin derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a known strong inducer (e.g., rifampicin) as a positive control.

-

After the treatment period, incubate the cells with a CYP3A4-specific probe substrate, such as midazolam or testosterone.

-

After a defined incubation time, collect the cell culture medium.

-

Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in the treated cells to the vehicle control.

Conclusion

Rifampicin and its derivatives remain indispensable tools in the fight against bacterial infections, particularly tuberculosis. Their potent and specific mechanism of action, coupled with a generally favorable therapeutic window, underscores their clinical importance. However, the challenges of drug resistance and significant drug-drug interactions necessitate continued research and development. This technical guide provides a foundational understanding of the core pharmacological properties of this important class of antibiotics. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists and researchers working to optimize the use of existing rifamycins and to discover and develop novel derivatives with improved efficacy, safety, and resistance profiles. A deeper understanding of their complex interactions with both bacterial and host cell systems will be crucial for unlocking their full therapeutic potential and addressing the growing threat of antimicrobial resistance.

References

- 1. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative pharmacokinetics and pharmacodynamics of the rifamycin antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Model-Based Comparative Analysis of Rifampicin and Rifabutin Drug-Drug Interaction Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]

- 14. Rifampicin ameliorates lipopolysaccharide-induced cognitive and motor impairments via inhibition of the TLR4/MyD88/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rifampin inhibits Toll-like receptor 4 signaling by targeting myeloid differentiation protein 2 and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Rifampicin's Bactericidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular mechanisms underpinning the bactericidal action of rifampicin, a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections. We will explore its interaction with the bacterial RNA polymerase, the genetic determinants of susceptibility and resistance, and the experimental methodologies used to elucidate these processes.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifampicin exerts its potent bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] This inhibition effectively halts the synthesis of messenger RNA (mRNA) and, consequently, all protein production, leading to bacterial cell death.[2][3]

The interaction is highly specific to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[4][5][6] Rifampicin binds to a well-defined pocket on the β-subunit, deep within the DNA/RNA channel, but at a distance of over 12 Å from the enzyme's active site.[3] This binding does not prevent the initiation of transcription but rather physically obstructs the path of the elongating RNA chain when it reaches a length of 2 to 3 nucleotides.[3][7] This steric hindrance prevents the formation of longer RNA transcripts, leading to an accumulation of abortive, non-functional short oligonucleotides.[5] The mammalian counterpart of this enzyme is not affected by rifampicin, which accounts for the antibiotic's selective toxicity against bacteria.[1][2][3]

The binding of rifampicin to the RNAP is a stable interaction, forming a drug-enzyme complex with a high affinity.[1][2] This strong binding ensures a sustained inhibition of transcription.

References

- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Probing the Molecular Mechanism of Rifampin Resistance Caused by the Point Mutations S456L and D441V on Mycobacterium tuberculosis RNA Polymerase through Gaussian Accelerated Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Rifampicin for Non-Tuberculous Mycobacterial Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, with pulmonary disease being the most common manifestation. The treatment of NTM infections is often challenging due to intrinsic resistance to many antibiotics, requiring prolonged multi-drug regimens with considerable toxicity. Rifampicin, a cornerstone of tuberculosis treatment, is also a component of regimens for some NTM infections, particularly those caused by Mycobacterium avium complex (MAC) and Mycobacterium kansasii. However, its efficacy is often limited, and its role is a subject of ongoing research and debate. This technical guide provides an in-depth overview of the early-stage research on rifampicin for NTM infections, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and mechanisms of resistance.

Mechanism of Action

Rifampicin exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] It specifically binds to the β-subunit of the RNAP, encoded by the rpoB gene.[1][2] This binding physically blocks the elongation of the nascent RNA chain, thereby preventing transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[1][2] While highly selective for the bacterial enzyme, the intrinsic activity of rifampicin against various NTM species is considerably lower than against Mycobacterium tuberculosis.[4][5]

Figure 1: Mechanism of action of rifampicin in NTM.

In Vitro Susceptibility and Activity

The in vitro activity of rifampicin against NTM varies significantly among species. While some species like M. kansasii are generally susceptible, others, such as the M. abscessus complex, exhibit high levels of intrinsic resistance.[6]

Data Presentation: In Vitro Susceptibility of NTM to Rifampicin

| NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium avium complex (MAC) | ≥8 (for unfavorable response) | - | - | [7][8] |

| Mycobacterium kansasii | 0.5 - 4 | 0.5 | 4 | [9][10] |